1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate
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Overview
Description
1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of pyrroloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrroloquinoline core and a trimethoxybenzoate moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common method starts with the cyclization of 1- and 8-substituted quinolines through intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The resulting intermediate is then subjected to further functionalization to introduce the dicyanomethylidene and trimethoxybenzoate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticoagulant, antibacterial, and antitumor agent.
Biological Research: It is used to investigate the inhibition of blood coagulation factors and other biological pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. For example, it has been shown to inhibit blood coagulation factors Xa and XIa by binding to their active sites and preventing their normal function . This inhibition disrupts the coagulation cascade, leading to anticoagulant effects.
Comparison with Similar Compounds
Similar Compounds
4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: These compounds share the pyrroloquinoline core but lack the dicyanomethylidene and trimethoxybenzoate groups.
Quinoline-2,4-diones: These compounds have a similar quinoline structure but differ in their functional groups and biological activities.
Uniqueness
The uniqueness of 1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate lies in its combination of the pyrroloquinoline core with the dicyanomethylidene and trimethoxybenzoate groups
Properties
Molecular Formula |
C27H25N3O6 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
[3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C27H25N3O6/c1-14-11-27(2,3)30-23-18(14)9-17(10-19(23)22(25(30)31)16(12-28)13-29)36-26(32)15-7-20(33-4)24(35-6)21(8-15)34-5/h7-10,14H,11H2,1-6H3 |
InChI Key |
GLDJDXQPHMYVRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)(C)C |
Origin of Product |
United States |
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